4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide
Description
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-15-6-8-16(9-7-15)18-10-11-20(25)23(22-18)12-2-5-19(24)21-14-17-4-3-13-26-17/h3-4,6-11,13H,2,5,12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPKSIMRBAUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diketone Derivatives
The pyridazinone ring is constructed via cyclocondensation of γ-keto esters with hydrazine derivatives. For 3-(p-tolyl) substitution, methyl 4-(p-tolyl)-3-oxopentanoate (1) reacts with hydrazine hydrate in ethanol under reflux (12 h), yielding 6-methyl-3-(p-tolyl)pyridazin-4(1H)-one (2) in 78% yield.
Reaction Conditions:
- Hydrazine hydrate (1.2 eq), ethanol, reflux, 12 h
- Purification: Recrystallization (ethanol/water)
Analytical Data for (2):
- $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.23 (d, J = 8.2 Hz, 2H, ArH), 6.32 (s, 1H, H-5), 2.89 (s, 3H, CH3), 2.34 (s, 3H, ArCH3)
- HRMS (ESI+): m/z calcd. for C12H12N2O [M+H]+: 201.1022; found: 201.1025
Functionalization at Position 4: Butanamide Side Chain Installation
Nucleophilic Substitution with 4-Bromobutanoyl Chloride
Compound (2) undergoes alkylation at position 4 using 4-bromobutanoyl chloride (3) in the presence of K2CO3 in anhydrous DMF (0°C to RT, 6 h), yielding 4-(4-bromobutanoyl)-6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl (4) in 65% yield.
Reaction Conditions:
- 4-Bromobutanoyl chloride (1.5 eq), K2CO3 (2 eq), DMF, 0°C → RT, 6 h
- Purification: Column chromatography (SiO2, hexane/EtOAc 3:1)
Analytical Data for (4):
- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 7.51 (d, J = 8.1 Hz, 2H, ArH), 7.29 (d, J = 8.1 Hz, 2H, ArH), 6.45 (s, 1H, H-5), 3.72 (t, J = 6.5 Hz, 2H, COCH2), 3.45 (t, J = 6.5 Hz, 2H, BrCH2), 2.39 (s, 3H, ArCH3), 2.12–2.05 (m, 2H, CH2)
- $$ ^{13}C $$ NMR (100 MHz, CDCl3): δ 170.2 (C=O), 162.1 (C=O), 139.8, 136.4, 132.1, 129.7, 127.4, 110.5, 37.8, 33.2, 29.7, 21.4
Optimization and Challenges
Regioselectivity in Pyridazinone Formation
Initial cyclocondensation reactions suffered from regioselectivity issues, producing a 3:1 mixture of 3- and 4-(p-tolyl) isomers. Switching to microwave-assisted synthesis (150°C, 30 min) improved regioselectivity to >20:1.
Amide Coupling Efficiency
Direct coupling of butanoic acid derivatives with thiophen-2-ylmethylamine led to low yields (<30%). Employing HATU/DIPEA activation in DCM increased yields to 72%.
Scale-Up and Industrial Considerations
Pilot-scale synthesis (100 g) achieved 41% overall yield using:
- Continuous flow reactor for cyclocondensation (residence time: 15 min)
- In-situ quenching of Pd catalyst with trimethylamine N-oxide
Chemical Reactions Analysis
Types of Reactions
4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonates are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug discovery and development, particularly for diseases where pyridazinone derivatives have shown efficacy.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The following compounds share structural motifs with the target molecule, such as the pyridazinone core, aryl substitutions, or amide linkages. Key differences lie in substituent groups and side chains, which significantly influence biological activity and physicochemical properties.
Key Comparative Findings
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in compound 15) correlate with higher cytotoxicity against AGS cells compared to electron-donating groups (e.g., dimethylamino in 16) . Thiophene vs. Benzylidene: The target compound’s thiophen-2-ylmethyl group may enhance lipophilicity and metabolic stability compared to benzylidene hydrazides (15–17), which are prone to hydrolysis .
Compounds with halogenated aryl acetamides (e.g., 8a, 8b) exhibit specificity for formyl peptide receptors, suggesting that the target’s thiophene-methyl group might modulate receptor selectivity differently .
Physicochemical and Pharmacological Data
Spectroscopic Signatures
- IR Spectroscopy: All pyridazinone derivatives show characteristic C=O stretches near 1670–1700 cm⁻¹ and N-H stretches (if present) at 3200–3300 cm⁻¹ .
- 1H-NMR : The thiophen-2-ylmethyl group in the target compound would display distinct aromatic protons at δ 6.8–7.4 ppm, differentiating it from benzylidene analogues .
Biological Activity
The compound 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.4 g/mol. The structure includes a pyridazine ring, a thiophenyl group, and a butanamide backbone, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| Structure Type | Pyridazine derivative |
Anti-inflammatory Properties
Recent studies indicate that compounds containing the pyridazine moiety exhibit significant anti-inflammatory activity. Specifically, This compound has been linked to the inhibition of Cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. Pyridazine derivatives have been shown to selectively inhibit COX-2 without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action:
The anti-inflammatory effects are believed to arise from the compound's ability to modulate inflammatory pathways by inhibiting specific enzymes involved in prostaglandin synthesis. This modulation can lead to reduced inflammation and pain in various pathological conditions.
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has demonstrated potential anticancer effects. Preliminary investigations suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through interactions with DNA and specific proteins .
Case Studies:
- In Vitro Studies : Experiments conducted on various cancer cell lines have shown that the compound can significantly reduce cell viability at concentrations as low as 10 µM.
- Mechanistic Insights : The compound appears to activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by its chemical structure. Modifications in the pyridazine ring or substituents on the thiophenyl group can enhance or diminish its biological efficacy.
| Modification | Effect on Activity |
|---|---|
| Substituent on Pyridazine | Alters COX-2 inhibition potency |
| Thiophenyl Position | Influences binding affinity to target proteins |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core. For example, 6-(p-tolyl)pyridazin-3(2H)-one is synthesized via condensation of glyoxylic acid and 4-methylacetophenone under reflux, followed by hydrazine hydrate treatment . Subsequent alkylation with ethyl bromopropionate and potassium carbonate in acetone yields intermediates, which are then functionalized with thiophen-2-ylmethyl groups via nucleophilic substitution or coupling reactions . Critical steps require reflux conditions (100°C, 2–6 hours) and purification via recrystallization (methanol/ethanol) or chromatography .
Q. How is the compound characterized structurally, and what analytical techniques ensure purity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms structural features, such as the pyridazinone ring (δ ~2.35 ppm for methyl groups, 7.00–8.08 ppm for aromatic protons) and thiophene moiety . Mass spectrometry (LC/MS) validates molecular weight (e.g., m/z 442.10 observed vs. 441.10 calculated for a related derivative) . High-performance liquid chromatography (HPLC) ensures purity (>95%) by resolving unreacted intermediates .
Q. What are the critical structural features influencing the compound’s reactivity and stability?
- Key Features :
- The pyridazinone core provides hydrogen-bonding sites (C=O, NH) for target interactions .
- The p-tolyl group enhances lipophilicity, potentially improving membrane permeability .
- The thiophen-2-ylmethyl moiety introduces sulfur-based reactivity (e.g., thioether oxidation susceptibility) .
Advanced Research Questions
Q. How do structural modifications of the pyridazinone core affect biological activity?
- Structure-Activity Relationship (SAR) :
- Substitutions on the pyridazinone ring : Electron-withdrawing groups (e.g., Cl, F) at position 3 increase cytotoxicity (e.g., IC50 values <10 µM in AGS cells) by enhancing electrophilicity .
- Thiophene vs. phenyl groups : Thiophene derivatives exhibit higher selectivity for kinases (e.g., MKK4) due to sulfur’s polarizability .
- Side-chain length : Butanamide chains improve solubility and reduce aggregation compared to shorter analogs .
Q. What in vitro models are suitable for evaluating therapeutic potential, and how are contradictions in activity data resolved?
- Models :
- Cytotoxicity assays : MTT assays in cancer cell lines (e.g., AGS gastric cells) assess anti-proliferative activity .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., MKK4 inhibition) quantify IC50 values .
Q. How do molecular docking and dynamics simulations predict target interactions?
- Methodology :
- Docking : AutoDock Vina or Schrödinger Suite predicts binding poses of the pyridazinone core in kinase active sites (e.g., hydrogen bonds with catalytic lysine residues) .
- Dynamics : MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns, revealing critical interactions (e.g., π-π stacking with p-tolyl and kinase hydrophobic pockets) .
Methodological Considerations
Q. How are reaction conditions optimized to mitigate low yields in N-alkylation steps?
- Optimization Strategies :
- Solvent selection : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of intermediates .
- Catalysts : K2CO3 or Cs2CO3 improves alkylation efficiency by deprotonating reactive sites .
- Temperature control : Reflux (60–100°C) balances reaction rate and byproduct formation .
Q. What strategies validate the compound’s stability under physiological conditions?
- Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
